Cynarine
Description
Cynarine has been reported in Echinacea angustifolia, Solanum tuberosum, and other organisms with data available.
active principle of the artichoke; functions primarily as a cholagogue and choleretic and also as antilipemic agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynarine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynarine [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Dicaffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Cynarin in Phytochemical Context
Natural Occurrence and Distribution in Cynara scolymus L.
Cynarin (B1669657) is not uniformly distributed throughout the artichoke plant; its concentration varies significantly among different tissues. The leaves are generally considered the richest source of this compound, which is a primary reason for their prevalent use in herbal medicine and extracts. rain-tree.com The edible parts, such as the flower heads, also contain cynarin, but typically in lower concentrations than the leaves. acs.orgmattioli1885journals.com
The concentration of cynarin and other related phenolic compounds is also dependent on the plant's developmental stage and variety. mdpi.com For instance, younger leaves and heads tend to have different phenolic profiles compared to mature ones. acs.org The concentration of cynarin has been observed to increase as the plant grows. mdpi.com One study noted that the highest concentration of cynarin was found in the outer leaves of the head of the 'Violetta di Sicilia' cultivar. mdpi.com The bitter taste of the artichoke is largely attributed to cynarin and another compound, cynaropicrin, which is found in high concentrations in the leaves. rain-tree.comwikipedia.org
While cynarin (1,3-dicaffeoylquinic acid) is widely reported as a key constituent, some research suggests it may not be naturally present in high amounts in the fresh plant material. Instead, it is proposed to be an artifact formed during the extraction process, particularly with the use of hot water, through the isomerization of 1,5-di-O-caffeoylquinic acid, which is considered a primary caffeoylquinic acid in artichoke heads. mattioli1885journals.commdpi.com
The following table summarizes the distribution of major phenolic compounds, including cynarin, in different parts of the globe artichoke.
Interactive Data Table: Distribution of Key Phenolic Compounds in Cynara scolymus L.
| Plant Part | Major Phenolic Compounds Present | Relative Cynarin Concentration | Reference |
| Leaves | Cynarin, Chlorogenic acid, Luteolin (B72000), Apigenin, Cynaropicrin | High | rain-tree.comacs.orgmdpi.com |
| Flower Heads (Capitula) | Cynarin, Chlorogenic acid, 1,5-dicaffeoylquinic acid, Flavonoids | Moderate | acs.orgmdpi.comnih.gov |
| Stems | Caffeoylquinic acids, Phenolic compounds | Low to Moderate | mdpi.comnih.gov |
| Receptacles (Heart) | Tannins, Anthocyanins, Caffeic acid derivatives | Low | mdpi.com |
| Bracts | Catechin, Apigenin, Caffeic acid derivatives | Variable | mdpi.comnih.gov |
Biosynthetic Pathways and Precursors
The biosynthesis of cynarin is part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The immediate precursors to cynarin are other caffeoylquinic acids, which are themselves synthesized through a series of enzymatic reactions.
Formation from 1,5-di-O-caffeoylquinic acid
Cynarin is chemically known as 1,3-dicaffeoylquinic acid. Evidence suggests that it can be formed from another isomer, 1,5-dicaffeoylquinic acid. mattioli1885journals.commdpi.com This transformation is believed to be an isomerization reaction, which can be facilitated by processes such as heating in an aqueous solution. researchgate.net A patented method for preparing cynarin involves mixing 1,5-dicaffeoylquinic acid with water and adjusting the pH to an alkaline range (10-12) while heating, which promotes the conversion to 1,3-dicaffeoylquinic acid (cynarin). google.com This suggests that the relative amounts of these isomers reported in artichoke extracts can be influenced by the extraction and processing methods used.
Role of Hydroxycinnamoyl-Coenzyme A Quinate Transferases (HQT) in Caffeoylquinic Acid Synthesis
The synthesis of caffeoylquinic acids, the building blocks of cynarin, is catalyzed by a class of enzymes known as acyltransferases. Among these, hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is a key enzyme. nih.govfrontiersin.org HQT catalyzes the formation of chlorogenic acid (5-O-caffeoylquinic acid or CGA) from caffeoyl-CoA and quinic acid. nih.govresearchgate.net Chlorogenic acid is a direct precursor to dicaffeoylquinic acids. acs.orgnih.gov
In artichoke, several isoforms of HQT have been identified, suggesting their diverse roles in the synthesis of caffeoylquinic acids based on the plant's physiological needs. nih.gov The expression of the HQT1 gene in particular has been shown to enhance the production of both CGA and cynarin. nih.govresearchgate.net The synthesis of dicaffeoylquinic acids is thought to proceed from the acylation of a pre-existing caffeoylquinic acid molecule. For example, tomato HQT has been shown to possess a dual catalytic activity, enabling it to synthesize not only monocaffeoylquinic acids but also dicaffeoylquinic acids from two molecules of chlorogenic acid. jic.ac.uknih.gov
The broader biosynthetic pathway involves other enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and p-coumaroyl ester 3'-hydroxylase (C3'H), which are also involved in providing the necessary precursors for CGA synthesis. nih.govresearchgate.net
Influence of Environmental Stressors on Dicaffeoylquinic Acid Accumulation
The production and accumulation of secondary metabolites like dicaffeoylquinic acids in plants are often influenced by environmental stressors as a defense mechanism. In the case of the globe artichoke, exposure to certain abiotic stresses has been shown to significantly increase the levels of these compounds.
Specifically, exposure to UV-C radiation has been demonstrated to consistently increase the levels of dicaffeoylquinic acids, including cynarin, in the leaves of various artichoke genotypes. acs.orgnih.gov Time-response experiments have indicated that the concentration of these compounds reaches a maximum approximately 24 hours after UV-C exposure. acs.orgnih.gov This response is more pronounced for dicaffeoylquinic acids compared to their precursor, chlorogenic acid, and other flavonoids, suggesting a specific role for these compounds in UV protection. acs.orgnih.gov
Molecular Mechanisms of Pharmacological Action
Antioxidant Activity
Cynarin's capacity to counteract oxidative stress is a cornerstone of its biological activity. This is achieved through direct interaction with reactive oxygen species (ROS) and by modulating the body's endogenous antioxidant systems.
Free Radical Scavenging Mechanisms
Cynarin (B1669657) demonstrates potent free-radical scavenging capabilities, a characteristic attributed to its chemical structure as a hydroxycinnamic acid derivative. researchgate.net The antioxidant activity of phenolic compounds like cynarin is largely dependent on the number and arrangement of hydroxyl groups on their aromatic rings. acs.orge-nps.or.kr Cynarin, possessing two adjacent hydroxyl groups on each of its two phenolic rings, is structurally optimized for high antioxidant activity. acs.org This allows it to donate hydrogen atoms to neutralize a variety of free radicals.
Research has quantified this activity against several radical species:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical: Cynarin exhibits strong scavenging activity against the stable DPPH radical. acs.orge-nps.or.kr
Superoxide (B77818) Radical (O₂•⁻) and Hydroxyl Radical (HO•): It effectively inhibits superoxide radicals and scavenges hydroxyl radicals. researchgate.net
Hydrogen Peroxide (H₂O₂): Cynarin also shows marked H₂O₂ scavenging effects. researchgate.net
One study highlighted that cynarin inhibited linoleic acid lipid peroxidation by 87.72% at a concentration of 30 µg/mL, an efficacy comparable to standard antioxidants like butylated hydroxyanisole (BHA). researchgate.net Another investigation comparing various polyphenolic compounds from artichoke found that cynarin was among the most potent, with a strong capacity to scavenge DPPH radicals, superior to that of Vitamin C. e-nps.or.kr The mechanisms behind this scavenging ability include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). e-nps.or.kr
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |
|---|---|
| Cynarin | 7.7 |
| Vitamin C | 33.5 |
| Silymarin | >57.1 |
Modulation of Oxidative Stress Markers and Enzymes
Beyond direct scavenging, Cynarin exerts its antioxidant effects by modulating the expression and activity of key endogenous antioxidant enzymes. ugr.es These enzymes are the body's primary defense against oxidative damage. nih.gov In studies using models of induced liver injury, treatment with Cynara scolymus extract, for which cynarin is a key bioactive component, led to a significant restoration of depleted antioxidant enzyme levels. ugr.esresearchgate.net
The primary enzymes influenced include:
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Cynara extract administration has been shown to increase SOD expression by up to 2.58 times in a dose-dependent manner. ugr.esresearchgate.net
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Its expression was increased up to 2.43-fold following treatment. ugr.esresearchgate.net
Glutathione (B108866) Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides. Its expression was enhanced by up to 2.24 times. ugr.esresearchgate.net
These findings indicate that cynarin helps bolster the cellular antioxidant defense system, protecting cells from oxidative stress-induced damage. ugr.esnih.gov
Nrf2-Dependent Signaling Pathways
A critical mechanism for Cynarin's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a suite of antioxidant and cytoprotective genes. nih.govmdpi.comresearchgate.net
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net In the presence of oxidative stress or activators like Cynarin, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govresearchgate.net Once in the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. mdpi.com
Anti-inflammatory Efficacy
Cynarin demonstrates significant anti-inflammatory properties by targeting key mediators and enzymes involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators (e.g., VCAM-1, MCP-1, TNF-α, IL-1β)
Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines and adhesion molecules. nih.gov Cynarin has been shown to effectively suppress these mediators, primarily through its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov
In human mesenchymal stem cells from patients with ankylosing spondylitis, Cynarin stimulation suppressed several key steps in the NF-κB pathway, including the degradation of its inhibitor, IκB-α, and the subsequent phosphorylation and nuclear translocation of the p65 subunit. nih.gov This inhibition of NF-κB activation leads to a marked decrease in the expression of major pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α) nih.gov
Interleukin-1 beta (IL-1β) nih.gov
Interleukin-6 (IL-6) nih.gov
Furthermore, the inflammatory process involves the adhesion of leukocytes to the vascular endothelium, a process mediated by vascular cell adhesion molecule-1 (VCAM-1). nih.gov Cynarin's anti-inflammatory action extends to the potential modulation of such adhesion molecules, interrupting a critical step in the development of inflammatory conditions.
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression
While nitric oxide (NO) produced by endothelial NO synthase (eNOS) is vasoprotective, NO generated by the inducible NO synthase (iNOS) isoform during inflammation plays a pro-inflammatory and potentially cytotoxic role. researchgate.netnih.gov High levels of iNOS are expressed in response to inflammatory stimuli like cytokines. researchgate.netmaastrichtuniversity.nl
Cynarin has been identified as a potent inhibitor of iNOS expression. nih.govresearchgate.net In studies on human coronary artery smooth muscle cells stimulated with a cytokine mixture, Cynarin effectively downregulated the expression of both iNOS mRNA and iNOS protein. nih.gov It was found to be the most effective among several tested artichoke compounds in reducing iNOS expression. researchgate.netnih.gov This action is achieved by inhibiting the activation of the iNOS gene promoter, thereby preventing the synthesis of the enzyme. nih.govresearchgate.net By downregulating iNOS, Cynarin reduces the production of excessive, pro-inflammatory NO, contributing significantly to its anti-inflammatory profile. nih.gov
| Compound | Effect on iNOS mRNA Expression | Effect on iNOS Protein Expression |
|---|---|---|
| Cynarin | Strong Downregulation | Clear Reduction |
| Cyanidin | Downregulation (less than Cynarin) | Clear Reduction |
| Luteolin (B72000) | Downregulation (less than Cyanidin) | Minor Effect |
| Cynaroside (B7765609) | Downregulation (similar to Luteolin) | Minor Effect |
Modulation of MAPK and NF-κB Signaling Pathways
Cynarin has been shown to exert significant anti-inflammatory effects by intervening in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. researchgate.netmdpi.comresearchgate.netnih.gov These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharides (LPS). nih.govnih.gov In endothelial cells, for instance, LPS exposure triggers an inflammatory response through the activation of NF-κB and MAPKs. nih.gov
Research demonstrates that cynarin can inhibit the activation of specific components within these pathways. mdpi.com It has been found to suppress the phosphorylation of p38 MAPK and the c-Jun N-terminal kinase (JNK), two key kinases in the MAPK family. researchgate.netnih.gov By preventing their phosphorylation, cynarin effectively halts the downstream signaling that leads to inflammation. researchgate.net
Simultaneously, cynarin targets the NF-κB pathway. researchgate.net NF-κB is a transcription factor that, when activated, moves into the nucleus and promotes the expression of numerous pro-inflammatory genes. mdpi.comnih.gov Cynarin inhibits the phosphorylation of the p65 subunit of NF-κB and its upstream activator, IκBα. researchgate.netmdpi.com This action prevents the translocation of p65 to the nucleus, thereby blocking the transcription of genes for inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). mdpi.comnih.gov This dual inhibition of MAPK and NF-κB pathways is a central mechanism of cynarin's anti-inflammatory activity. nih.govnih.gov
Upregulation of Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3)
A more specific mechanism for cynarin's anti-inflammatory action involves the upregulation of Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3). nih.govnih.gov MKP-3 is a dual-specificity phosphatase that acts as a negative regulator of the MAPK pathway, with a particular preference for dephosphorylating and thus inactivating ERK1/2 and p38 kinases. nih.govnih.govnih.gov
Studies have revealed that cynarin positively controls the expression of MKP-3. nih.gov In LPS-stimulated endothelial cells, pretreatment with cynarin leads to a significant, time-dependent increase in both MKP-3 protein and mRNA levels. nih.govnih.gov By inducing the expression of MKP-3, cynarin enhances the cell's natural ability to shut down inflammatory signaling. nih.gov The upregulated MKP-3 effectively dephosphorylates p38, which in turn inhibits the activation of the NF-κB pathway. nih.govnih.gov Therefore, cynarin's ability to upregulate MKP-3 provides a direct mechanism for its suppression of the p38/NF-κB signaling axis, leading to a reduction in endothelial inflammation. nih.gov
Attenuation of Inflammasome Activation (e.g., NLRP3)
Cynarin also demonstrates the ability to attenuate inflammation by directly interfering with the activation of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multi-protein complex within the cell that responds to cellular danger signals and pathogens. mdpi.com Its activation leads to the maturation and secretion of highly pro-inflammatory cytokines, including IL-1β and IL-18. mdpi.comresearchgate.net
Research indicates that cynarin can inhibit the assembly and activation of the NLRP3 inflammasome. researchgate.net In studies involving macrophages, treatment with cynarin was shown to reduce the expression of NLRP3 and the subsequent activation of caspase-1, a critical enzyme in the inflammasome cascade. researchgate.net This inhibition appears to be linked to cynarin's ability to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. researchgate.net By preventing the activation of the NLRP3 inflammasome, cynarin effectively curtails the release of potent inflammatory mediators, which is particularly relevant in conditions like gouty arthritis where this inflammasome plays a central role. researchgate.net
Hepatoprotective Mechanisms
Cynarin exhibits significant protective effects on the liver, operating through several distinct but interconnected molecular mechanisms.
Mitigation of Liver Oxidative Stress and Damage
A primary mechanism of cynarin's hepatoprotective action is its ability to counteract oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses. nih.gov Oxidative stress is a key factor in liver damage induced by various toxins, such as carbon tetrachloride (CCl4) and acetaminophen. nih.govbehtadaru.comrsc.org
Cynarin helps protect hepatocytes from oxidative damage by reducing lipid peroxidation, the process by which ROS damage cellular membranes. behtadaru.com It also prevents the depletion of intracellular glutathione (GSH), a critical endogenous antioxidant. behtadaru.comresearchgate.net Furthermore, cynarin's protective effects are mediated through the activation of the Keap1/Nrf2 signaling pathway. rsc.org Cynarin promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. rsc.org There, it upregulates the expression of numerous antioxidant proteins, bolstering the liver's defense against oxidative damage and inhibiting lipid peroxidation. rsc.org
Regulation of Lipid Metabolism in Hepatic Cells
Imbalances in lipid metabolism are central to the development of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org Cynarin has been shown to play a role in regulating lipid metabolism within hepatic cells. nih.gov
In cellular models of NAFLD, cynarin treatment can reduce the accumulation of fat within liver cells. nih.gov This effect is associated with its ability to modulate key signaling pathways that control lipid homeostasis, including the PI3K-Akt and MAPK pathways. nih.gov By inhibiting the expression of proteins like AKT1 and MAPK1, cynarin may interfere with the mechanisms that lead to excessive lipid storage in hepatocytes. nih.gov This regulation helps to alleviate the lipotoxicity that drives the progression of liver disease. frontiersin.org
Impact on Hepatic Gluconeogenesis Pathways (e.g., CaMKII/FOXO1/CPS1)
Recent research has uncovered a novel mechanism by which cynarin influences glucose metabolism in the liver. It directly impacts the pathway of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which can be abnormally elevated in conditions like type 2 diabetes. nih.govnih.gov
Cynarin acts as a natural inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in the urea (B33335) cycle. nih.govdntb.gov.ua The activity of CPS1 has been linked to glucagon-induced gluconeogenesis. nih.gov Mechanistically, CPS1 induces the release of calcium ions from the endoplasmic reticulum, which activates the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). nih.govnih.gov Activated CaMKII then promotes the nuclear translocation of the transcription factor FOXO1, a key driver of gluconeogenic gene expression. nih.govnih.gov
By inhibiting CPS1, cynarin effectively blocks this entire cascade. nih.gov It prevents the CaMKII-mediated activation and nuclear translocation of FOXO1, thereby attenuating the excessive hepatic glucose production stimulated by glucagon. nih.gov This finding identifies the CaMKII/FOXO1/CPS1 axis as a specific target of cynarin in the regulation of hepatic gluconeogenesis. nih.govnih.gov
Data Tables
Table 1: Summary of Cynarin's Molecular Mechanisms
| Pathway/Molecule | Effect of Cynarin | Associated Outcome |
|---|---|---|
| MAPK (p38, JNK) | Inhibition of phosphorylation | Reduction of inflammatory response |
| NF-κB (p65) | Inhibition of phosphorylation and nuclear translocation | Decreased expression of pro-inflammatory genes |
| MKP-3 | Upregulation of expression | Negative regulation of p38 and NF-κB pathways |
| NLRP3 Inflammasome | Inhibition of assembly and activation | Decreased secretion of IL-1β and IL-18 |
| Keap1/Nrf2 Pathway | Promotes Nrf2 dissociation and nuclear translocation | Enhanced antioxidant defense, reduced oxidative stress |
| PI3K-Akt/MAPK | Inhibition of AKT1 and MAPK1 expression | Reduction of fat deposition in hepatocytes |
| CPS1 | Direct inhibition | Attenuation of hepatic gluconeogenesis |
| CaMKII/FOXO1 | Inhibition of activation and nuclear translocation | Decreased glucagon-induced glucose production |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetaminophen |
| Caffeic Acid |
| Carbon tetrachloride (CCl4) |
| Cynarin |
| Glutathione (GSH) |
| Interleukin-1β (IL-1β) |
| Interleukin-18 (IL-18) |
| Lipopolysaccharide (LPS) |
| Luteolin |
Influence on PI3K-Akt and MAPK Signaling Pathways in Liver Pathologies
Cynarin demonstrates notable regulatory effects on key cellular signaling pathways implicated in liver diseases, particularly the Phosphatidylinositol 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. In the context of non-alcoholic fatty liver disease (NAFLD), these pathways are crucial in managing inflammation, metabolic homeostasis, and cell survival.
Research indicates that cynarin can interfere with the progression of NAFLD by modulating these signaling cascades. nih.gov A study integrating network pharmacology and molecular docking identified the PI3K-Akt and MAPK signaling pathways as primary conduits for cynarin's therapeutic effects in NAFLD. nih.gov The investigation revealed that cynarin could inhibit the expression of key proteins in these pathways, namely AKT1 and MAPK1. nih.gov This inhibition is significant as the aberrant activation of the PI3K-Akt pathway is linked to the metabolic dysregulation seen in NAFLD, while the MAPK pathway is involved in hepatocyte apoptosis and the development of hepatic fibrosis. nih.gov By downregulating these pathways, cynarin helps to reduce the fat deposition characteristic of NAFLD and decreases the release of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of liver cell damage. nih.gov
The MAPK pathway, particularly the p38 MAPK branch, is also a key player in endothelial inflammation, a condition that can contribute to liver pathologies. Cynarin has been shown to inhibit the activation of p38 MAPK in endothelial cells stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This inhibition is achieved through the upregulation of MAPK Phosphatase-3 (MKP-3), a negative regulator of p38 MAPK. nih.gov By inducing MKP-3, cynarin effectively dampens the inflammatory cascade, which includes the suppression of pro-inflammatory cytokines. nih.govresearchgate.net
Table 1: Cynarin's Influence on Key Signaling Molecules in Liver Pathologies
| Target Molecule | Pathway | Observed Effect of Cynarin | Implication in Liver Pathology | Reference |
| AKT1 | PI3K-Akt | Inhibition of expression | Attenuation of metabolic dysregulation in NAFLD | nih.gov |
| MAPK1 | MAPK | Inhibition of expression | Reduction of hepatocyte apoptosis and fibrosis in NAFLD | nih.gov |
| p38 MAPK | MAPK | Inhibition of activation | Suppression of endothelial inflammation | nih.govresearchgate.net |
| MKP-3 | MAPK | Upregulation of expression | Negative regulation of p38 MAPK, leading to reduced inflammation | nih.gov |
Promotion of Bile Secretion (Choleretic Effects)
Cynarin is well-recognized for its choleretic properties, meaning it stimulates the production of bile by the liver. nih.govphysio-pedia.comresearchgate.net This action is fundamental to its traditional use in supporting digestive and gallbladder health. frontiersin.org Increased bile flow aids in the digestion and absorption of dietary fats and facilitates the elimination of cholesterol and other waste products from the body. frontiersin.orgnih.gov
Cardiovascular Regulatory Effects
Anti-atherosclerotic Pathways
Cynarin exerts anti-atherosclerotic effects through a multi-faceted approach that involves mitigating inflammation, reducing oxidative stress, and improving lipid profiles. physio-pedia.comyoutube.com Atherosclerosis is fundamentally an inflammatory disease, and cynarin's ability to interfere with inflammatory pathways is key to its protective role. nih.gov
A critical step in the development of atherosclerosis is the recruitment of monocytes to the arterial wall, a process mediated by chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Cynarin has been found to suppress the expression of MCP-1 and other pro-inflammatory mediators in endothelial cells. nih.gov This anti-inflammatory action is linked to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation, through the upregulation of MKP-3 and subsequent inhibition of p38 MAPK. nih.govresearchgate.net
Furthermore, cynarin's antioxidant properties help to prevent the oxidative modification of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques. By scavenging free radicals, cynarin helps to protect the vascular endothelium from oxidative damage. youtube.com
Endothelial Function Modulation
Cynarin plays a complex role in modulating endothelial function, primarily through its influence on nitric oxide (NO) synthase enzymes. The endothelium produces NO via endothelial nitric oxide synthase (eNOS), which is a crucial molecule for maintaining vascular health, promoting vasodilation, and preventing thrombosis and atherosclerosis. nih.govfrontiersin.org Conversely, under inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production that contributes to vascular dysfunction and inflammation. nih.govfrontiersin.org
Interestingly, while some flavonoids found in artichoke, such as luteolin, can upregulate eNOS expression, studies have shown that cynarin itself does not share this effect. nih.gov Instead, cynarin's primary influence on the NO system is its ability to downregulate the expression of iNOS in vascular smooth muscle cells when stimulated by inflammatory cytokines. nih.govfrontiersin.org By inhibiting iNOS, cynarin helps to curb the detrimental effects of excessive NO production during inflammation, thereby preserving endothelial function. nih.govfrontiersin.org This selective action highlights a sophisticated mechanism for vascular protection.
Mechanisms of Vasorelaxation
The vasorelaxant properties of cynarin appear to be primarily indirect, stemming from its anti-inflammatory and antioxidant activities rather than direct action on vascular smooth muscle contraction machinery. researchgate.net Vasodilation, the widening of blood vessels, is critical for regulating blood pressure.
The primary mechanism contributing to vasorelaxation is linked to the modulation of the nitric oxide pathway. While cynarin does not directly increase eNOS-derived NO, its potent inhibition of iNOS expression during inflammatory states prevents the vascular dysfunction associated with excessive NO. nih.govfrontiersin.org This includes preventing the impaired response to endothelium-dependent vasodilators like acetylcholine. nih.gov By preserving a healthy endothelial environment, cynarin supports normal vasorelaxation responses.
Current research has not provided strong evidence that cynarin directly acts as a calcium channel blocker or a potassium channel opener, which are common direct mechanisms for inducing vasorelaxation. researchgate.net Therefore, its beneficial effects on blood vessel tone are likely secondary to its ability to reduce inflammation and oxidative stress within the vasculature.
Influence on Lipid Profile Regulation
Cynarin and artichoke extracts have demonstrated a significant capacity to regulate lipid profiles, which is a cornerstone of their cardiovascular benefits. science.gov An unfavorable lipid profile, characterized by high levels of total cholesterol (TC), LDL cholesterol ("bad cholesterol"), and triglycerides (TG), and low levels of high-density lipoprotein (HDL) cholesterol ("good cholesterol"), is a major risk factor for cardiovascular disease.
Multiple studies have shown that administration of artichoke extracts containing cynarin can lead to a reduction in total cholesterol, LDL-c, and triglycerides. nih.govscience.gov One proposed mechanism for this lipid-lowering effect is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. science.gov Additionally, the choleretic effect of cynarin contributes to increased cholesterol elimination through bile. capes.gov.br
In animal models of obesity and hyperlipidemia, artichoke extracts have been shown to significantly improve the lipid profile by decreasing TC, TG, and LDL-c levels, while increasing HDL-c levels. nih.gov Clinical data also suggests a notable decrease in plasma LDL-c in subjects taking artichoke supplements. science.gov
Table 2: Summary of Cynarin's Cardiovascular Regulatory Effects
| Effect | Molecular Mechanism/Action | Outcome | Reference |
| Anti-atherosclerotic | Inhibition of MCP-1 and NF-κB via p38 MAPK/MKP-3 pathway; Antioxidant activity | Reduced monocyte recruitment and inflammation; Prevention of LDL oxidation | nih.govnih.gov |
| Endothelial Function Modulation | Downregulation of iNOS expression | Attenuation of inflammatory vascular dysfunction | nih.govfrontiersin.org |
| Vasorelaxation | Indirectly supported by anti-inflammatory and antioxidant effects | Preservation of normal vascular tone | nih.govresearchgate.net |
| Lipid Profile Regulation | Inhibition of HMG-CoA reductase; Increased cholesterol elimination via bile secretion | Lowered Total Cholesterol, LDL-c, and Triglycerides; Increased HDL-c | nih.govscience.gov |
Anti-oncogenic and Chemosensitization Mechanisms
Cynarin, a prominent bioactive compound, has demonstrated notable anti-oncogenic and chemosensitization capabilities through various molecular pathways. Its effects are primarily centered on curbing the uncontrolled growth of cancer cells, inducing programmed cell death, and interfering with signaling cascades essential for tumor progression and survival.
Research has consistently shown that cynarin exerts an antiproliferative effect on various cancer cell lines. Studies have demonstrated that treatment with cynarin can significantly reduce the proliferation and colony-forming abilities of breast cancer cells, such as MCF-7 and MDA-MB-231. researchgate.net For instance, after 72 hours of treatment, cynarin was found to significantly reduce cell viability in these breast cancer lines while having a lesser effect on non-cancerous MCF 10A cells. researchgate.net This suggests a selective cytotoxic activity against cancerous cells. researchgate.net
The primary mechanism behind this antiproliferative activity is the induction of apoptosis, or programmed cell death. In breast cancer cells, cynarin treatment led to a substantial increase in the rate of apoptosis. researchgate.net Similar apoptotic effects have been observed in other cancer types. For example, extracts containing cynarin have been shown to induce the intrinsic apoptotic pathway in human colorectal cancer DLD1 cells. waocp.org The effects on cell proliferation and apoptosis are often dose-dependent. researchgate.netmattioli1885journals.com While lower concentrations may only slow cell growth, higher concentrations can be cytotoxic. mattioli1885journals.commattioli1885journals.com
Table 1: Effect of Cynarin on Cancer Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Observed Effect | Supporting Evidence |
|---|---|---|---|
| MCF-7, MDA-MB-231 | Breast Cancer | Reduced cell proliferation and colony-forming ability; significant induction of apoptosis. researchgate.net | Apoptotic cell rates increased significantly after 72 hours of treatment. researchgate.net |
| DLD1 | Colorectal Cancer | Inhibition of proliferation and induction of the intrinsic apoptotic pathway. waocp.org | Artichoke extracts containing cynarin were shown to be effective in inducing apoptosis. waocp.org |
| HeLa | Cervical Cancer | Dose-dependent inhibition of cell proliferation. researchgate.netmattioli1885journals.com | A concentration of 500 µM was identified as a cytotoxic threshold. mattioli1885journals.commattioli1885journals.com |
| Leukemic cells | Leukemia | Exhibited cytotoxic effects at a rate of approximately 20%. mattioli1885journals.commattioli1885journals.com | Demonstrates broader anti-cancer potential. mattioli1885journals.com |
Cynarin's ability to induce apoptosis is intricately linked to its modulation of key cell cycle and apoptotic regulatory proteins. The balance between pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, like Bcl-2, is critical for cell survival. Cynarin has been shown to shift this balance in favor of apoptosis. researchgate.netwaocp.org
In breast cancer cells, the apoptotic activity of cynarin is mediated by the Bcl-2 protein. researchgate.net In colorectal cancer cells, artichoke extracts containing cynarin were found to increase the expression of the pro-apoptotic Bax gene while significantly decreasing the expression of the anti-apoptotic Bcl-2 gene. waocp.org This alteration of the Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade, a family of proteases that execute apoptosis. waocp.orgnih.gov
Furthermore, network pharmacology studies have identified Caspase-3 (CASP3) as an important target of cynarin in the context of non-alcoholic fatty liver disease, a condition with links to cancer pathways. nih.gov Caspases are crucial mediators of apoptosis. nih.gov Cynarin-containing extracts also induce the expression of the p21 protein, which is known to inhibit the CDK4/cyclin D1 complex. waocp.org The cyclin D1 protein is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest, preventing cancer cells from dividing. waocp.orgnih.gov
Cynarin intervenes in several critical signaling pathways that are often dysregulated in cancer, thereby inhibiting tumor growth and progression. Key among these are the PI3K-Akt and MAPK signaling pathways, which control many cellular processes, including proliferation, survival, and metastasis. nih.gov
Studies have shown that cynarin can inhibit the expression of both Akt1 and MAPK1 (also known as ERK2; MAPK3 is ERK1). nih.gov In endothelial cells, cynarin was found to suppress inflammatory responses by inhibiting the p38 MAPK and NF-κB pathways. preprints.orgresearchgate.net This is achieved by inducing the expression of mitogen-activated protein kinase phosphatase 3 (MKP-3), a negative regulator of these pathways. preprints.orgresearchgate.net Since chronic inflammation is a known driver of many cancers, this anti-inflammatory action contributes to cynarin's anti-oncogenic profile. preprints.org
Furthermore, network pharmacology analyses have identified Matrix Metalloproteinase-9 (MMP-9) as a potential target for cynarin. nih.gov MMPs are enzymes involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. The PI3K/Akt signaling pathway is a known regulator of MMP-9 expression, often acting through the transcription factor NF-κB. nih.govresearchgate.net By inhibiting the PI3K/Akt pathway, cynarin may consequently suppress MMP-9 expression and activity, thereby reducing the metastatic potential of cancer cells. nih.gov
Table 2: Cynarin's Interaction with Key Signaling Molecules
| Molecule/Pathway | Effect of Cynarin | Downstream Consequence |
|---|---|---|
| Akt1 | Inhibition of expression. nih.gov | Suppression of cell survival and proliferation signals. nih.gov |
| MAPK (p38, MAPK1) | Inhibition of expression and activation. nih.govpreprints.org | Reduction of inflammatory responses and cell proliferation. nih.gov |
| MMP-9 | Predicted as a target, likely inhibited via PI3K/Akt pathway. nih.govnih.gov | Potential reduction in cancer cell invasion and metastasis. nih.gov |
| NF-κB | Inhibition of activation. preprints.orgresearchgate.net | Decreased expression of inflammatory mediators and pro-survival genes. nih.gov |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism for this is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govmdpi.com
Recent studies indicate that cynarin possesses the potential to act as a chemosensitizing agent by reversing P-glycoprotein-mediated multidrug resistance. nih.gov By inhibiting the function of P-gp, cynarin can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. This suggests a direct interaction with the P-gp transporter, blocking its ability to expel cytotoxic drugs from the cancer cell. nih.govresearchgate.net This action could make cynarin a valuable adjunct in combination therapies, helping to overcome acquired resistance in tumors. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH. nih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are linked to cancer progression and metastasis, making them attractive targets for anticancer drugs. nih.gov
Neurobiological Modulatory Effects
Beyond its anti-cancer properties, cynarin also exhibits modulatory effects within the neurobiological sphere. Extracts from Cynara scolymus, rich in cynarin, have been noted for their neuroprotective properties. nih.gov These effects are largely attributed to the compound's antioxidant and anti-inflammatory activities, which can protect against neuronal damage. nih.gov
A key mechanism identified is the inhibition of neuroinflammation. Cynarin has been shown to suppress the NF-κB transcriptional activation pathway, a central regulator of inflammatory responses in the brain. preprints.orgnih.gov By inhibiting NF-κB, cynarin can reduce the production of pro-inflammatory molecules and mitigate oxidative stress, which are implicated in the progression of neurodegenerative disorders. nih.gov
Furthermore, specific research has demonstrated that cynarin can directly modulate neurotransmitter release. One study found that cynarin inhibits the exocytotic release of glutamate (B1630785) from rat cortical nerve terminals. researchgate.net Glutamate is the primary excitatory neurotransmitter in the central nervous system, and excessive glutamate release can lead to excitotoxicity, a process that causes neuronal damage and death and is a factor in various neurological conditions. By regulating glutamate signaling, cynarin may offer a protective effect against such excitotoxicity. researchgate.net
Immunomodulatory Properties
Cynarin exhibits distinct immunosuppressive activities by modulating both cellular and humoral immune responses. One of the key findings is its ability to suppress the delayed-type hypersensitivity (DTH) response, a form of cell-mediated immunity. researchgate.net In animal models, treatment with artichoke extracts containing cynarin led to a significant suppression of the DTH response in both male and female subjects at high doses. researchgate.net
Furthermore, cynarin contributes to immunosuppression by inhibiting the production of key pro-inflammatory cytokines. sinobiological.com In lipopolysaccharide (LPS)-stimulated endothelial cells, cynarin pretreatment significantly decreased the transcription levels of monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govpreprints.org Similarly, in human coronary artery smooth muscle cells stimulated with a cytokine mixture, cynarin was found to be the most potent compound among several artichoke constituents in downregulating inducible nitric oxide synthase (iNOS) mRNA and protein expression, a key enzyme in the inflammatory process. nih.govresearchgate.net This reduction in inflammatory mediators suggests a broad-spectrum anti-inflammatory and immunosuppressive capability. yakhak.org
A primary mechanism for cynarin's immunomodulatory action is its specific inhibition of T-cell activation. mattioli1885journals.com Full activation of T-cells requires two main signals: "Signal 1" from the T-cell receptor (TCR) recognizing an antigen, and "Signal 2," a co-stimulatory signal most prominently delivered through the CD28 receptor. frontiersin.orgyoutube.com Cynarin has been identified as the first small molecule capable of specifically blocking the CD28-dependent "Signal 2" pathway. nih.govnih.gov
Research demonstrates that cynarin physically binds to the "G-pocket" of the CD28 receptor on T-cells. nih.govnih.gov This binding sterically hinders the interaction between CD28 and its ligand, CD80, which is expressed on antigen-presenting cells. nih.gov By interrupting this crucial co-stimulatory interaction, cynarin effectively blocks the second signal required for full T-cell activation. nih.govnih.govresearchgate.net This blockade has been shown to reduce the CD28-dependent pathway of T-cell activation by approximately 87% in vitro. nih.govnih.gov A direct consequence of this inhibition is a reduction in the secretion of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation. researchgate.net Notably, cynarin does not inhibit "Signal 1," indicating a selective action on the co-stimulatory pathway rather than a general cytotoxic effect. nih.gov
Table 2: Cynarin's Inhibition of T-Cell Activation
| Parameter | Method of T-Cell Activation | IC₅₀ of Cynarin | Key Finding | Reference |
|---|---|---|---|---|
| IL-2 Secretion | Anti-CD3 (Signal 1) + Anti-CD28 (Signal 2) | 823 µg/mL | Inhibition of combined Signal 1 and 2. | researchgate.net |
| IL-2 Secretion | Anti-CD3 (Signal 1) + Raji B-cells (CD80 for Signal 2) | 512 µg/mL | Inhibition of combined Signal 1 and 2 in a co-culture system. | nih.govresearchgate.net |
| Signal 2 Activation | Co-culture of Jurkat T-cells (CD28) with Raji B-cells (CD80) | Not specified | ~87% reduction of T-cell activation via Signal 2. | nih.govnih.gov |
Anti-diabetic and Anti-glycative Activities
Cynarin contributes to glycemic control through multiple mechanisms, including anti-glycative actions and modulation of insulin (B600854) signaling pathways. One significant activity is the inhibition of the formation of advanced glycation end products (AGEs). mattioli1885journals.com AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars, and they are implicated in the complications of diabetes. Cynarin has demonstrated a significant, dose-dependent inhibitory effect on AGE formation in bovine serum albumin-glycose systems. mattioli1885journals.commattioli1885journals.com
Furthermore, extracts containing cynarin have been shown to alleviate insulin resistance, a core feature of type 2 diabetes. nih.govnih.gov In studies using palmitate-induced insulin-resistant human liver cells (HepG2), artichoke water extract (AWE) improved glucose metabolism by promoting glucose uptake and consumption while decreasing glucose production. nih.govresearchgate.net The underlying mechanism involves the activation of key components in the insulin signaling cascade. AWE treatment was found to elevate the protein levels and phosphorylation of Insulin Receptor Substrate 1 (IRS1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt). nih.govnih.gov This enhanced signaling leads to a decrease in the expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), and also promotes glycogen (B147801) synthesis by regulating the GSK-3β/GS pathway. nih.govnih.gov While not a direct inhibitor in the same class as acarbose, the inhibition of α-glucosidase by structurally similar flavonoid compounds suggests a potential, though less documented, role in delaying carbohydrate digestion. mdpi.comnih.govmdpi.complos.org
Inhibition of Advanced Glycation End Product (AGE) Formation
Cynarin has demonstrated a significant, dose-dependent ability to inhibit the formation of advanced glycation end products (AGEs). mattioli1885journals.com AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the progression of many age-related diseases. Research has shown the potential antiglycative effects of cynarin in a bovine serum albumin-glucose system, where it exhibited notable inhibitory effects on AGE formation at concentrations ranging from 3 µM to 40 µM. mattioli1885journals.com While extracts from the artichoke plant, a primary source of cynarin, have been found to prevent the formation of AGEs, it is often noted that other compounds within the extract, such as chlorogenic acid, also contribute to this effect. cosmeticsandtoiletries.com The process of glycation is a key factor in the development of various diabetic complications. researchgate.net The ability of compounds like cynarin to inhibit this process highlights their therapeutic potential.
| System Studied | Effective Concentration Range of Cynarin | Outcome | Reference |
| Bovine Serum Albumin-Glucose | 3 µM - 40 µM | Significant inhibition of AGE formation | mattioli1885journals.com |
Effects on Intervertebral Disc Degeneration Pathophysiology
Intervertebral disc degeneration (IVDD) is a primary contributor to low back pain and involves the breakdown of the extracellular matrix and the loss of nucleus pulposus cells. Recent studies have identified cynarin as a potential therapeutic agent in mitigating the progression of IVDD through its protective effects on these cells.
Protection of Nucleus Pulposus Cells from Ferroptosis
A key mechanism implicated in the degeneration of nucleus pulposus cells is a form of iron-dependent programmed cell death known as ferroptosis. Research has identified cynarin as an inhibitor of ferroptosis in these cells. cosmeticsandtoiletries.com Studies have shown that tumor necrosis factor-alpha (TNF-α), a significant cytokine in IVDD, can induce ferroptosis in nucleus pulposus cells. cosmeticsandtoiletries.com Cynarin has been found to protect these cells from TNF-α-induced ferroptosis. cosmeticsandtoiletries.com This protective action involves the upregulation of key genes that inhibit ferroptosis. cosmeticsandtoiletries.com
Modulation of Cellular Catabolism and Oxidative Stress Markers
Cynarin has been observed to influence several markers related to cellular breakdown and oxidative stress within the nucleus pulposus cells, which are central to the pathophysiology of IVDD.
In a dose-dependent manner, cynarin can inhibit the catabolism (the breakdown of complex molecules) of nucleus pulposus cells. cosmeticsandtoiletries.com Furthermore, it has been shown to increase the expression of crucial ferroptosis-inhibiting genes, namely GPX4 and NRF2. cosmeticsandtoiletries.com This upregulation is accompanied by a reduction in cellular levels of ferrous iron (Fe2+), lipid peroxides, and reactive oxygen species (ROS), all of which are markers of oxidative stress and contributors to ferroptosis. cosmeticsandtoiletries.com By mitigating these factors, cynarin helps to prevent the shrinkage of mitochondria and the reduction of mitochondrial cristae density, which are characteristic features of cells undergoing ferroptosis. cosmeticsandtoiletries.com
| Marker | Effect of Cynarin | Reference |
| Cellular Catabolism | Inhibition | cosmeticsandtoiletries.com |
| GPX4 Expression | Increased | cosmeticsandtoiletries.com |
| NRF2 Expression | Increased | cosmeticsandtoiletries.com |
| Cellular Fe2+ | Decreased | cosmeticsandtoiletries.com |
| Lipid Peroxides | Decreased | cosmeticsandtoiletries.com |
| Reactive Oxygen Species (ROS) | Decreased | cosmeticsandtoiletries.com |
Analytical Methodologies and Extraction Strategies
Chromatographic Techniques for Isolation and Quantification
Chromatography plays a central role in separating cynarin (B1669657) from complex plant matrices and determining its concentration. Various liquid chromatography techniques, often coupled with highly sensitive detectors, are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)
HPLC-PDA is a widely used technique for the analysis of phenolic compounds, including cynarin. This method utilizes a liquid mobile phase to carry the sample through a stationary phase (typically a C18 column for reversed-phase HPLC), separating compounds based on their differential interactions with the two phases. A photodiode array (PDA) detector is commonly used, which allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, providing both quantitative and qualitative information based on the compound's characteristic absorption spectrum.
HPLC-PDA has been successfully applied for the determination of cynarin in various matrices, including artichoke leaf extracts and biological samples like plasma. nih.govlatamjpharm.orge-jkfn.orgvjol.info.vn For instance, a validated HPLC-DAD (Diode Array Detector, a type of PDA) method for cynarin determination in rat plasma utilized a C18 column with a gradient elution of 0.05% trifluoroacetic acid in water and methanol. The detection was performed at 330 nm. nih.gov Another study using HPLC with UV detection at 316 nm reported a retention time of 15.0 ± 1.0 min for cynarin in rat plasma samples purified by solid-phase extraction. latamjpharm.org HPLC-DAD has also been used to analyze cynarin in commercial and laboratory extracts from artichoke leaves, with a reported retention time of 30.18 min. vjol.info.vn A validated HPLC method for cynarin in Arctium lappa root extract used a Supelco C18 column with a gradient elution of 0.2% formic acid and methanol, detected at 330 nm. e-jkfn.org
Research findings using HPLC-PDA demonstrate its effectiveness in separating cynarin from other phenolic compounds present in plant extracts. For example, HPLC-MS analysis identified 14 major phenolic compounds in artichoke by-products, including chlorogenic acid isomers, caffeic acid, and luteolin (B72000) rutinoside, alongside cynarin. mdpi.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS)
LC-QTOF MS/MS provides a powerful platform for the identification and characterization of cynarin, especially in complex samples. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation capabilities of a quadrupole time-of-flight mass spectrometer. QTOF analyzers provide accurate mass measurements of parent ions and their fragments, allowing for the determination of elemental composition and structural elucidation. MS/MS (tandem mass spectrometry) provides fragmentation patterns that serve as fingerprints for compound identification.
LC-QTOF MS/MS has been employed for the identification of major phenolic compounds in globe artichoke leaves, including isomers of dicaffeoylquinic acid like cynarin. nih.gov This technique allows for comprehensive profiling and characterization of various compounds in plant extracts. ftb.com.hrnih.gov The high resolution and sensitivity of UHPLC-QTOF-MS/MS make it suitable for analyzing complex samples and obtaining accurate structural information. nih.govresearchgate.net
Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS)
UHPLC-QqQ-MS/MS is a highly sensitive and selective technique frequently used for the precise quantification of target compounds like cynarin in intricate matrices. UHPLC offers faster separation times and improved resolution compared to traditional HPLC. The triple quadrupole (QqQ) mass analyzer operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allowing for the detection and quantification of specific parent ions and their characteristic fragment ions, providing high sensitivity and minimizing interference from co-eluting compounds.
UHPLC-QqQ-MS/MS has been developed and validated for the simultaneous quantification of multiple phytochemicals, including cynarin, in edible plants such as artichoke. dergipark.org.tr This method is capable of providing high linearity, accuracy, and precision for cynarin quantification. dergipark.org.tr It has also been used to quantitatively measure cynarin alongside other components in burdock root extracts. nih.gov The use of MRM in QqQ-MS/MS allows for optimized detection of specific molecular and transition ions for target analytes. dergipark.org.tr
Spectroscopic Identification Methods (e.g., FTIR)
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide valuable information about the functional groups and chemical structure of cynarin, aiding in its identification and characterization.
FTIR spectroscopy can reveal the presence of characteristic functional groups within the cynarin molecule through the absorption of infrared radiation at specific wavelengths. For cynarin, FTIR spectra exhibit bands corresponding to various functional groups, such as O-H stretching (hydrogen bonding), aliphatic C-H stretching, C=O stretching (carbonyl groups), and C-O stretching (ester linkages and hydroxyl groups). globalresearchonline.net
Research has utilized FTIR spectroscopy to confirm the identification of isolated cynarin by comparing its spectrum to that of a standard. globalresearchonline.net For example, the FTIR spectrum of cynarin has shown characteristic bands at approximately 3360 cm⁻¹ (O-H stretching), 2927.94 cm⁻¹ (aliphatic C-H stretching), 1652.56 cm⁻¹ (C=O stretching), and 1026.13 cm⁻¹ (C-O stretching). globalresearchonline.net FTIR spectroscopy can also be used in conjunction with multivariate analysis to differentiate between plant varieties based on the quantitative and qualitative changes in their metabolic profiles, including compounds like cynarin. hst-j.org
Considerations in Extraction Procedures Affecting Cynarin Yield
The efficiency of extracting cynarin from plant material is significantly influenced by the chosen extraction procedure and its parameters. Various factors, including the solvent, temperature, time, solid-to-liquid ratio, and the application of techniques like ultrasound or enzymes, can impact the yield of cynarin.
Traditional solvent extraction methods, such as using boiling alcohol, have been employed for extracting phenolic compounds, including cynarin, from plant leaves. actapharmsci.com However, the yield of cynarin from such methods can sometimes be low. tandfonline.com
Green extraction techniques, such as ultrasound-assisted extraction (UAE) and enzyme-assisted extraction (EAE), are increasingly being explored to improve the efficiency and sustainability of cynarin extraction. mdpi.comftb.com.hrresearchgate.net Studies have compared the effectiveness of different methods, including solid-liquid extraction, UAE, and EAE, for extracting cynarin from dry artichoke leaves. researchgate.net
Factors such as solid-to-liquid ratio, extraction time, and temperature have been identified as important parameters influencing extraction efficiency. mdpi.comnih.gov For instance, in ultrasound-assisted extraction, increasing the amount of solvent (decreasing the solid-to-liquid ratio) can increase the extraction efficiency of cynarin. mdpi.comnih.gov Extraction time also plays a role, with longer extraction times potentially leading to higher yields, although this can depend on the specific technique and solvent used. ftb.com.hrmdpi.com Temperature can increase the solubility of cynarin and facilitate its transport from the plant matrix into the solvent. nih.gov
Different extraction techniques can result in varying yields of cynarin. For example, enzyme-assisted extraction using pectinase (B1165727) enzymes has been reported to yield specific amounts of cynarin from dry artichoke leaves. researchgate.net Ultrasound-assisted extraction at different frequencies can also impact the amount of cynarin extracted. mdpi.com Microwave-assisted extraction has been shown to be efficient in terms of total phenolic content, potentially due to rapid interaction between microwave energy and the solvent. ftb.com.hrnih.gov
The starting plant material's phenolic compound content is a primary factor influencing the final extraction yield. nih.gov Additionally, post-harvest handling, such as drying conditions, can affect the concentration of cynarin in plant tissues. researchgate.net Some purification steps after initial extraction, such as using resins or membrane technology, can also influence the final yield and purity of cynarin. mdpi.comnih.govgoogle.com
Preclinical and Clinical Research Landscape
In Vitro Cellular Models for Mechanistic Elucidation
In vitro studies employing various cell lines have been instrumental in understanding the cellular and molecular mechanisms underlying the observed effects of cynarin (B1669657).
Endothelial Cell Lines (e.g., EA.hy926)
Endothelial cells form the inner lining of blood vessels and play a crucial role in vascular health and disease. Studies using endothelial cell lines like EA.hy926, which are derived from human umbilical vein endothelial cells (HUVECs), have investigated cynarin's impact on endothelial function and inflammation. Cynarin has been shown to suppress inflammation induced by lipopolysaccharide (LPS) in EA.hy926 cells. This effect is mediated by a decrease in the expression of vascular cell adhesion molecule-1 (VCAM-1) and pro-inflammatory mediators, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). researchgate.netnih.gov Mechanistically, cynarin inhibits the activation of the p38 and NF-κB pathways by inducing the negative regulator mitogen-activated protein kinase phosphatase 3 (MKP-3) in LPS-stimulated EA.hy926 cells. researchgate.netnih.gov
However, it is worth noting that while artichoke leaf extract (ALE) and certain flavonoids like luteolin (B72000) and cynaroside (B7765609) have been shown to upregulate endothelial nitric-oxide synthase (eNOS) gene expression in human endothelial cells, cynarin and chlorogenic acid did not exhibit this effect. capes.gov.brnih.gov
Research findings in EA.hy926 cells:
| Treatment | Effect on VCAM-1 Expression (LPS-induced) | Effect on Pro-inflammatory Mediators (LPS-induced) | Effect on p38/NF-κB Pathways | Effect on MKP-3 |
| Cynarin + LPS | Decreased | Decreased (MCP-1, TNF-α, IL-1β) | Inhibition | Induction/Upregulation nih.gov |
| Cynarin alone | Not specified in search results | Not specified in search results | Not specified in search results | Increased nih.gov |
Vascular Smooth Muscle Cell Cultures (e.g., HCASMC)
Vascular smooth muscle cells (VSMCs) are another critical component of blood vessels and are involved in regulating vascular tone and structure. Studies using human coronary artery smooth muscle cells (HCASMC) have explored cynarin's effects on inflammatory responses in these cells. Cynarin has been found to downregulate the expression of inducible nitric oxide synthase (iNOS) in HCASMC stimulated with a cytokine mixture. mdpi.comnih.govresearchgate.net This suggests a potential anti-inflammatory effect of cynarin in the context of vascular inflammation. Among several artichoke compounds tested, cynarin was identified as the most potent inhibitor of iNOS mRNA and protein expression in HCASMC. mdpi.comnih.govresearchgate.net
Research findings in HCASMC:
| Treatment | Effect on iNOS mRNA Expression (Cytokine-induced) | Effect on iNOS Protein Expression (Cytokine-induced) |
| Cynarin (various concentrations) + Cytokines | Downregulation | Downregulation |
Hepatic Cell Lines (e.g., HepG2)
Hepatic cell lines, such as HepG2, derived from human hepatocellular carcinoma, are widely used models for studying liver function, metabolism, and toxicity. cyagen.combiocompare.com Research has investigated the effects of cynarin on HepG2 cells, particularly in the context of liver health and potential protective effects. While artichoke leaf extract has shown effects on mitochondrial activity, proliferation, and total protein content in HepG2 cells, studies specifically testing isolated cynarin at various concentrations (1, 10, and 100 µg/mL) did not observe any significant effect on mitochondrial activity in MTT assays. scielo.brresearchgate.netscielo.br However, other studies suggest that cynarin may enhance the cytotoxicity of doxorubicin (B1662922) in HepG2 cells. bibliotekanauki.pl Conversely, another study indicated that cynarin might enhance the growth of HepG2 cells. bibliotekanauki.pl
Research findings in HepG2 cells:
| Treatment | Effect on Mitochondrial Activity (MTT assay) | Effect on Doxorubicin Cytotoxicity | Effect on Cell Growth |
| Cynarin (1, 10, 100 µg/mL) | No significant effect scielo.brscielo.br | Not specified in search results | Not specified in search results |
| Cynarin + Doxorubicin | Not specified in search results | Enhanced bibliotekanauki.pl | Not specified in search results |
| Cynarin alone (in a separate study context) | Not specified in search results | Not specified in search results | Enhanced bibliotekanauki.pl |
Cancer Cell Lines
Cynarin's potential effects on various cancer cell lines have been explored. Studies have investigated its impact on cell proliferation, cytotoxicity, and apoptosis. Cynarin has shown cytotoxic effects on certain cancer cell lines. For instance, it has demonstrated cytotoxic effects on leukemic cells at a rate of about 20%. mattioli1885journals.commattioli1885journals.com In breast cancer cell lines (MDA-MB-231 and MCF7), cynarin exhibited antiproliferative activity and induced apoptosis. researchgate.net The effects on cell proliferation and survival can be dose- and cell type-dependent. researchgate.net For example, a concentration of 500 µM cynarin was determined as a cytotoxic concentration in normal fibroblast skin cells (FSF-1), telomerase-immortalized mesenchymal stem cells (hTERT-MSC), and cervical cancer cells (HeLa). mattioli1885journals.commattioli1885journals.comresearchgate.net However, cynarin did not show a significant difference in effect on HeLa cells until 400 µM. mattioli1885journals.commattioli1885journals.com In the context of combination therapy, cynarin has been reported to enhance the cytotoxicity of doxorubicin in colorectal (HCT-116) and hepatocellular (HepG2) cancer cell lines. bibliotekanauki.pl Conversely, one study suggested that cynarin might enhance the growth of HCT-116 and HepG2 cells, suggesting caution in certain contexts. bibliotekanauki.pl
Research findings in various cancer cell lines:
| Cell Line(s) | Effect of Cynarin Alone | Effect of Cynarin in Combination with Doxorubicin |
| Leukemic cells | Cytotoxic (~20%) mattioli1885journals.commattioli1885journals.com | Not specified in search results |
| HeLa (Cervical cancer) | Cytotoxic at 500 µM; no significant difference until 400 µM mattioli1885journals.commattioli1885journals.comresearchgate.net | Not specified in search results |
| HCT-116 (Colorectal cancer) | May enhance growth bibliotekanauki.pl | Enhances doxorubicin cytotoxicity bibliotekanauki.pl |
| HepG2 (Hepatocellular carcinoma) | May enhance growth bibliotekanauki.pl | Enhances doxorubicin cytotoxicity bibliotekanauki.pl |
| MDA-MB-231, MCF7 (Breast cancer) | Antiproliferative, induces apoptosis researchgate.net | Not specified in search results |
Immune Cell Models
Cynarin has been investigated for its potential immunomodulatory effects using various immune cell models. Research indicates that cynarin can act as a potential immune modulator. mattioli1885journals.commattioli1885journals.com Studies using cellular inflammation models, such as LPS/IFN-γ-induced RAW264.7 and J774A.1 cells (macrophage cell lines), have shown that cynarin inhibits the expression of M1 macrophage markers, including TNF-α, IL-1β, and iNOS. nih.govresearchgate.net Furthermore, cynarin suppressed the expression and phosphorylation of STAT3 and p65 in these models, inhibiting the polarization of RAW264.7 and J774A.1 cells towards the M1 phenotype and alleviating LPS/IFN-γ-induced cellular inflammation. nih.govresearchgate.net In the context of neuroinflammation, cynarin inhibited the expression of M1 macrophage markers in cellular inflammation models. researchgate.net It has also been shown to inhibit microglia-induced pyroptosis and neuroinflammation via the Nrf2/ROS/NLRP3 axis in BV2 cell lines (microglial cells). researchgate.net Another study using mesenchymal stem cells (MSCs) from individuals with ankylosing spondylitis (AS-MSCs) found that cynarin significantly suppressed excessive inflammatory responses via the Nrf-2/ROS/NF-κB signaling axis. nih.gov Cynarin was also shown to bind strongly to CD28, a T-cell receptor. mattioli1885journals.commattioli1885journals.comnih.gov
Research findings in immune cell models:
| Cell Type (Model) | Stimulus/Context | Observed Effects of Cynarin | Involved Pathways/Markers |
| RAW264.7, J774A.1 (Macrophages) | LPS/IFN-γ induced inflammation | Inhibits M1 macrophage markers (TNF-α, IL-1β, iNOS); Suppresses STAT3 and p65 expression/phosphorylation; Inhibits M1 polarization | STAT3/NF-κB signaling pathways nih.govresearchgate.net |
| BV2 (Microglia) | LPS induced inflammation | Inhibits microglia-induced pyroptosis and neuroinflammation; Inhibits M1 macrophage markers | Nrf2/ROS/NLRP3 axis researchgate.net |
| Mesenchymal Stem Cells (from Ankylosing Spondylitis) | Inflammatory context | Suppresses excessive inflammatory responses | Nrf-2/ROS/NF-κB signaling axis nih.gov |
| T-cells | Immune activity | Blocks CD28 (T-cell receptor) mattioli1885journals.commattioli1885journals.comnih.gov | CD28 mattioli1885journals.commattioli1885journals.comnih.gov |
In Vivo Animal Models of Disease and Pathophysiology
In vivo studies using animal models have provided further insights into the potential therapeutic effects of cynarin in the context of various diseases and pathophysiological conditions. Cynarin has been investigated in animal models of inflammation and colitis. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced acute colitis, cynarin treatment alleviated clinical symptoms, reduced histological damage, decreased the proportion of neutrophils in peripheral blood, and reduced the infiltration of neutrophils and macrophages in colon tissue. nih.govresearchgate.net It also inhibited the release of pro-inflammatory cytokines and suppressed the expression of STAT3 and p65 in this model. nih.govresearchgate.net Another study using an experimental colitis mouse model reported that treatment with Cynara cardunculus leaf extract, which contains cynarin, alleviated symptoms associated with inflammatory bowel disease (IBD), such as diarrhea and anal edema, and reduced the pro-inflammatory cytokine TNF-α. mdpi.com
Cynarin has also shown effects in animal models related to neuroinflammation and neurological injury. In a mouse model of spinal cord injury (SCI), cynarin treatment reduced neuroinflammation and microglial pyroptosis. researchgate.netresearchgate.net Mechanistically, cynarin inhibited the assembly of the NLRP3 inflammasome by Nrf2-dependent expression, attenuating microglial pyroptosis and neuroinflammation. researchgate.net In a mouse model of induced obesity, the ethanolic extract of Cynara cardunculus leaves showed beneficial effects on neuroinflammatory parameters. mdpi.compreprints.org
In the context of gouty arthritis induced by monosodium urate, cynarin has been shown to suppress the condition in animal models. windows.net
Animal Model Research Findings:
| Animal Model | Disease/Condition | Observed Effects of Cynarin | Potential Mechanisms/Pathways Involved |
| Mice (DSS-induced) | Acute Colitis (UC) | Alleviated clinical symptoms (DAI), reduced histological damage, decreased neutrophils, reduced macrophage infiltration, inhibited pro-inflammatory cytokines, suppressed STAT3/p65. nih.govresearchgate.net | STAT3/NF-κB signaling pathways nih.govresearchgate.net |
| Mice (Experimental Colitis) | Inflammatory Bowel Disease | Alleviated symptoms (diarrhea, anal edema), increased colon length, reduced fecal hemoglobin, reduced ALP levels, reduced TNF-α. mdpi.com | Anti-inflammatory effect mdpi.com |
| Mice (SCI model) | Spinal Cord Injury | Reduced neuroinflammation, reduced microglial pyroptosis, lower ROS and cell death, less neurohistological damage, improved locomotor function. researchgate.netresearchgate.net | Nrf2/ROS/NLRP3 axis, Inhibition of NLRP3 inflammasome assembly researchgate.net |
| Mice (Induced Obesity) | Neuroinflammation | Beneficial effects on neuroinflammatory parameters (using Cynara cardunculus extract). mdpi.compreprints.org | Not specified for isolated cynarin in search results. |
| Animal models (Monosodium urate induced) | Gouty Arthritis | Suppresses gouty arthritis. windows.net | Not specified in search results. |
| Rats (High-fat diet induced) | Non-alcoholic fatty liver disease | Marked reduction of hepatic protein and mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), significant reduction in steatosis and lobular inflammation (using artichoke water extract). preprints.org | Not specified for isolated cynarin in search results. |
Models of Hepatic Injury and Non-Alcoholic Fatty Liver Disease (NAFLD)
Preclinical studies have investigated the effects of cynarin and artichoke extracts, which contain cynarin, on models of hepatic injury and Non-Alcoholic Fatty Liver Disease (NAFLD). NAFLD is characterized by the excessive accumulation of fats in hepatocytes and is often associated with chronic inflammation and oxidative stress researchgate.netmdpi.com.
Research using cell experiments and network pharmacology has suggested that cynarin may interfere with the pathogenesis and progression of NAFLD by regulating pathways related to inflammation, immunity, metabolic homeostasis, lipotoxicity, and liver cell death nih.govnih.gov. Studies have shown that cynarin can reduce fat deposition in NAFLD model cells and effectively decrease the levels of liver enzymes such as ALT and AST, which are released due to excessive lipid accumulation nih.govnih.gov. The mechanisms may involve the regulation of AKT1 and MAPK1 expression nih.govnih.gov.
Animal studies using models of liver injury, such as those induced by diazinon (B1670403) or carbon tetrachloride, have indicated that artichoke leaf extract can have liver-protective effects and downregulate oxidative stress nih.govresearchgate.net. Artichoke extracts have also been shown to improve the lipid profile in hyperlipidemic rats, leading to decreased serum and liver cholesterol levels researchgate.netresearchgate.net.
A meta-analysis of randomized trials supports the use of artichoke leaf extract as a hepatoprotective agent in patients with NAFLD, showing a significant decrease in hepatic transaminase values researchgate.net.
Data from preclinical studies on hepatic injury and NAFLD models:
| Model Type | Injury/Condition Induced | Key Findings Related to Cynarin/Artichoke Extract | Relevant Pathways/Mechanisms | Source |
| Cell Experiment | NAFLD model cells (FFA-induced) | Reduced fat deposition, decreased ALT and AST levels. nih.govnih.gov | Regulation of AKT1 and MAPK1 expression, interference with inflammation, lipotoxicity. nih.govnih.gov | nih.govnih.gov |
| Rat Model | Acute diazinon-induced liver injury | Liver protection, downregulation of oxidative stress. nih.gov | Not specified in snippet. | nih.gov |
| Rat Model | Carbon tetrachloride-induced hepatic injury | Significant decrease in elevated serum liver enzymes. researchgate.net | Reduction in oxidative stress, enhancement of endogenous antioxidant defense. researchgate.net | researchgate.net |
| Hyperlipidemic Rats | High-fat diet | Decrease in serum lipids and phosphatide phosphohydrolase activity, lower triglyceride levels. researchgate.netresearchgate.net | Inhibition of cholesterol biosynthesis, increased bile secretion. scialert.netresearchgate.netnaturalpharma.bio | scialert.netresearchgate.netresearchgate.netnaturalpharma.bio |
Models of Endothelial Inflammation and Cardiovascular Disorders
Cynarin has been investigated for its effects on endothelial inflammation, a key factor in the development of cardiovascular disorders preprints.orgpreprints.orgmdpi.com. Studies have shown that cynarin can exert anti-inflammatory effects in human endothelial cells preprints.orgpreprints.org.
Research indicates that cynarin suppresses the increase of vascular cell adhesion molecule-1 expression and pro-inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), TNF-α, and IL-1β in human endothelial cells stimulated by lipopolysaccharide (LPS) preprints.orgpreprints.orgnih.gov. Cynarin appears to alleviate inflammation by upregulating MKP-3, a negative regulator of p38 and NF-κB pathways, suggesting its potential as a therapeutic option for diseases related to endothelial inflammation preprints.orgpreprints.orgnih.govresearchgate.net. Furthermore, cynarin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in human coronary artery smooth muscle cells preprints.orgpreprints.org.
Artichoke extracts, containing cynarin, have also been linked to the prevention of atherosclerotic plaques, potentially through antioxidant effects that reduce LDL oxidation and the inhibition of cholesterol synthesis preprints.org.
Data from preclinical studies on endothelial inflammation and cardiovascular disorders models:
| Model Type | Condition Induced | Key Findings Related to Cynarin | Relevant Pathways/Mechanisms | Source |
| Human Endothelial Cells (LPS-stimulated) | Endothelial inflammation | Suppressed expression of VCAM-1, MCP-1, TNF-α, and IL-1β. preprints.orgpreprints.orgnih.gov Alleviated inflammation. preprints.orgpreprints.orgnih.gov | Upregulation of MKP-3, inhibition of p38 and NF-κB pathways. preprints.orgpreprints.orgnih.govresearchgate.net | preprints.orgpreprints.orgnih.govresearchgate.net |
| Human Coronary Artery Smooth Muscle Cells | Cytokine-induced inflammation | Inhibitory effect on iNOS expression. preprints.orgpreprints.org | Not specified in snippet. | preprints.orgpreprints.org |
| In vitro models | LDL oxidation | Reduced lipoprotein low-density (LDL) oxidation (attributed to artichoke extract containing cynarin). naturalpharma.biopreprints.org | Antioxidant effect. naturalpharma.biopreprints.org | naturalpharma.biopreprints.org |
| In vitro models | Cholesterol synthesis | Inhibition of cholesterol synthesis (attributed to artichoke extract containing cynarin). naturalpharma.biopreprints.org | Direct influence on cholesterol biosynthesis. naturalpharma.bio | naturalpharma.biopreprints.org |
Models of Neuroinflammation and Spinal Cord Injury
Preclinical research has explored the effects of cynarin in models of neuroinflammation, particularly in the context of spinal cord injury (SCI) researchgate.netresearchgate.netnih.gov. SCI elicits significant neuroinflammation and microglial pyroptosis, contributing to neurological damage researchgate.netnih.gov.
Studies using SCI mouse models and BV2 cell lines (mouse microglia) have shown that cynarin treatment reduces neuroinflammation and microglial pyroptosis researchgate.netresearchgate.netnih.gov. Mice treated with cynarin exhibited lower levels of reactive oxygen species (ROS) and cell death, less neurohistological damage, and improved hindlimb locomotor function compared to untreated mice researchgate.netnih.gov.
Mechanistically, cynarin was found to inhibit the assembly of the NLRP3 inflammasome through Nrf2-dependent expression, thereby attenuating microglial pyroptosis and neuroinflammation researchgate.netnih.gov. These findings suggest that cynarin may be a promising compound for anti-neuroinflammation and anti-pyroptosis after SCI, potentially acting as an Nrf2 activator and NLRP3 inhibitor in microglia researchgate.netnih.gov.
Data from preclinical studies on neuroinflammation and spinal cord injury models:
| Model Type | Condition Induced | Key Findings Related to Cynarin | Relevant Pathways/Mechanisms | Source |
| SCI Mouse Model | Spinal cord injury | Reduced neuroinflammation and microglial pyroptosis, lower ROS and cell death, less neurohistological damage, improved locomotor function. researchgate.netresearchgate.netnih.gov | Inhibition of NLRP3 inflammasome assembly via Nrf2-dependent expression. researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| BV2 Cell Line (Mouse Microglia) | Neuroinflammation | Reduced neuroinflammation and microglial pyroptosis. researchgate.netresearchgate.netnih.gov | Inhibition of NLRP3 inflammasome assembly via Nrf2-dependent expression, Nrf2 activation, NLRP3 inhibition. researchgate.netnih.gov | researchgate.netnih.gov |
Models of Gouty Arthritis
Cynarin has also been investigated for its effects on gouty arthritis, an inflammatory condition caused by the deposition of monosodium urate (MSU) crystals researchgate.netnih.govnih.gov.
Studies using mouse models of gouty arthritis induced by MSU crystals have shown that cynarin treatment can suppress the inflammatory response researchgate.netnih.govnih.gov. Cynarin reduced hind paw swelling and the infiltration of M1 macrophages researchgate.netnih.govnih.gov. It also suppressed the mRNA expression of inflammatory factors and inhibited NLRP3 inflammasome activation in vivo researchgate.netnih.govnih.gov. Furthermore, cynarin inhibited the phosphorylation of IKKa/β, p65, and JNK nih.govnih.gov. These findings suggest that cynarin exerts anti-inflammatory and anti-swelling effects in mice with gouty arthritis by regulating the NF-κB and JNK pathways and NLRP3 inflammasomes researchgate.netnih.govnih.gov.
Data from preclinical studies on gouty arthritis models:
| Model Type | Condition Induced | Key Findings Related to Cynarin | Relevant Pathways/Mechanisms | Source |
| Mouse Model of Gouty Arthritis (MSU-induced) | Gouty arthritis | Reduced hind paw swelling, reduced M1 macrophage infiltration, suppressed mRNA expression of inflammatory factors, inhibited NLRP3 inflammasome activation. researchgate.netnih.govnih.govresearchgate.net | Regulation of NF-κB and JNK pathways, inhibition of NLRP3 inflammasomes. researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammation (MSU-induced) | Inhibited the relative mRNA expression of inflammatory factors in M1 macrophages. nih.gov | Not specified in snippet. | nih.gov |
Human Intervention Studies and Clinical Observations
Human intervention studies and clinical observations have explored the effects of artichoke extracts, which contain cynarin, particularly on lipid homeostasis.
Investigations on Lipid Homeostasis
Clinical studies and observations suggest that artichoke leaf extract can influence lipid metabolism monaldi-archives.orgmdpi.comresearchgate.netresearchgate.netnaturalpharma.biosid.irworc.ac.ukresearchgate.net. A meta-analysis of randomized controlled trials involving over 700 subjects indicated that supplementation with artichoke extract was associated with a significant reduction in plasma concentrations of total cholesterol, LDL cholesterol, and triglycerides researchgate.net. However, no significant alteration in HDL cholesterol concentrations was observed in this meta-analysis researchgate.net.
Other clinical trials have also reported favorable improvements in lipid profiles, including decreases in total cholesterol and triglycerides, following the administration of artichoke leaf extract researchgate.netnaturalpharma.biosid.irworc.ac.uk. Some studies have specifically noted decreases in serum LDL, total cholesterol, and triglyceride concentrations with artichoke leaf extract administration worc.ac.uk. The lipid-lowering effects are often attributed to the polyphenolic compounds in artichoke, including cynarin and chlorogenic acid mdpi.comworc.ac.ukresearchgate.net.
The proposed mechanisms for the lipid-lowering effects of artichoke extract include the inhibition of cholesterol biosynthesis and influencing the production and secretion of bile from the liver scialert.netnaturalpharma.biosid.ir.
Data from human intervention studies and clinical observations on lipid homeostasis:
| Study Type | Subject Population | Key Findings Related to Artichoke Extract (containing Cynarin) | Source |
| Meta-analysis of 9 RCTs | 702 subjects | Significant decrease in plasma total cholesterol, LDL cholesterol, and triglycerides. No significant change in HDL cholesterol. researchgate.net | researchgate.net |
| Clinical Trial | Patients with primary mild hypercholesterolemia | Significantly reduced total cholesterol, LDL cholesterol, and TC/HDL ratio; significantly increased HDL cholesterol. mdpi.com | mdpi.com |
| Clinical Trial | 80 patients with metabolic disorder | Decreased serum triglyceride level. researchgate.net | researchgate.net |
| Randomized double blind clinical trial | 143 subjects | Significantly decreased average of cholesterol and LDL, triglycerides. researchgate.net | researchgate.net |
| Randomized, placebo-controlled, double-blind pilot study | 44 subjects | Significant decrease in serum cholesterol. researchgate.net | researchgate.net |
| Clinical Trial | 30 patients | Favorable improvement in liver enzymes and lipid profiles (triglycerides, total cholesterol). sid.ir | sid.ir |
| Human intervention studies | Hypercholesterolemic subjects | Significantly reduced serum cholesterol. sid.ir | sid.ir |
| Clinical data | Not specified population | Lipid-lowering effects described, decrease in total cholesterol and serum triglyceride concentrations observed in a 6-week observation. naturalpharma.bio | naturalpharma.bio |
| Clinical trials (review) | Humans | Decreased serum LDL, total cholesterol, and triglyceride concentrations. worc.ac.uk | worc.ac.uk |
Example data structure for a potential interactive table (based on search result researchgate.net):
Meta-analysis of Artichoke Extract Supplementation on Lipid Profile
| Lipid Parameter | Weighted Mean Difference (mg/dL) | 95% Confidence Interval | p-value |
| Total Cholesterol | -17.6 | -22.0 to -13.3 | <0.001 |
| LDL Cholesterol | -14.9 | -20.4 to -9.5 | 0.011 |
| Triglycerides | -9.2 | -16.2 to -2.1 | 0.011 |
| HDL Cholesterol | 1.0 | -1.1 to 3.1 | 0.333 |
Evaluation of Endothelial Function Parameters
Research into the effects of cynarin on endothelial function has explored its influence on various parameters, including nitric oxide (NO) synthesis and the expression of molecules involved in inflammation and adhesion. Endothelial dysfunction is considered an initial stage in the development of atherosclerosis. fitoterapia.net
Preclinical studies have investigated the impact of cynarin and artichoke extracts, which contain cynarin, on endothelial cells and vascular smooth muscle cells. Artichoke leaf extracts have been shown to upregulate the gene expression of endothelial nitric oxide synthase (eNOS) in human endothelial cells, leading to increased NO production. mdpi.comnih.govresearchgate.net NO produced by eNOS is crucial for vasodilation and has anti-atherosclerotic properties, including inhibiting leukocyte adhesion and migration, preventing LDL oxidation, and inhibiting vascular smooth muscle cell proliferation. researchgate.net
Conversely, inducible nitric oxide synthase (iNOS) produces large amounts of NO under inflammatory conditions, which can lead to vascular dysfunction. researchgate.net Studies have demonstrated that artichoke extracts and isolated compounds, including cynarin, can downregulate the expression of iNOS in human coronary artery smooth muscle cells. nih.govnih.gov Cynarin was found to be the most potent among the tested artichoke compounds in reducing iNOS mRNA and protein expression induced by cytokines. nih.govnih.gov This suggests that cynarin may contribute to vascular health by both potentially supporting protective NO production via eNOS (though some studies indicate cynarin alone may not increase eNOS promoter activity at certain concentrations) and reducing detrimental NO production via iNOS. nih.govmattioli1885journals.commattioli1885journals.com
Furthermore, cynarin has been shown to attenuate inflammation in endothelial cells stimulated by lipopolysaccharide (LPS). It suppressed the increased expression of vascular cell adhesion molecule-1 (VCAM-1) and proinflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β in human endothelial cells (EA.hy926). nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net Cynarin achieved this by inhibiting the activation of the p38 and NF-κB pathways, partly by inducing the negative regulator mitogen-activated protein phosphatase 3 (MKP-3). nih.govtandfonline.comtandfonline.comresearchgate.net VCAM-1 is a marker of endothelial dysfunction and plays a role in monocyte recruitment. fitoterapia.netnih.gov
Clinical studies evaluating the direct effects of isolated cynarin on endothelial function parameters are less extensive than those using whole artichoke extracts. However, some clinical trials involving artichoke leaf extract supplementation have indicated improvements in flow-mediated dilation (FMD), a measure of endothelial function. mdpi.comresearchgate.netmdpi.comdntb.gov.ua While these studies often attribute the effects to various compounds within the extract, including caffeoylquinic acids like cynarin and chlorogenic acid, further rigorous clinical trials specifically on cynarin are needed to establish its independent effects on endothelial function in humans. fitoterapia.net
The following table summarizes some key findings from preclinical research on cynarin and endothelial function parameters:
| Parameter Evaluated | Model System | Key Finding Related to Cynarin (or Artichoke Extract) | Source |
| eNOS gene expression/NO production | Human endothelial cells (HUVECs) | Upregulation of eNOS gene expression and increased NO production (Artichoke extract) | mdpi.comresearchgate.net |
| eNOS promoter activity | Human endothelial cells | No effect observed up to 100 µM (Cynarin) | mattioli1885journals.commattioli1885journals.com |
| iNOS expression (mRNA and protein) | Human coronary artery smooth muscle cells (HCASMC) | Downregulation of iNOS expression (Cynarin, most potent among tested compounds) | nih.govnih.gov |
| VCAM-1 expression | LPS-stimulated human endothelial cells (EA.hy926) | Suppressed expression (Cynarin) | nih.govtandfonline.comtandfonline.comresearchgate.net |
| Proinflammatory mediators (MCP-1, TNF-α, IL-1β) | LPS-stimulated human endothelial cells (EA.hy926) | Suppressed levels (Cynarin) | nih.govtandfonline.comtandfonline.comresearchgate.net |
| p38 and NF-κB pathway activation | LPS-stimulated human endothelial cells (EA.hy926) | Inhibition, linked to MKP-3 upregulation (Cynarin) | nih.govtandfonline.comtandfonline.comresearchgate.net |
While preclinical evidence suggests that cynarin possesses properties that could positively influence endothelial function by modulating NO pathways and reducing inflammation, more targeted clinical studies are required to fully understand its effects in humans and its potential role in managing endothelial dysfunction.
Pharmacokinetics and Biotransformation
Absorption and Systemic Circulation Profile
Following oral ingestion, particularly through sources like artichoke extract, cynarin (B1669657) (1,3-dicaffeoylquinic acid) in its original form is generally not detected in human plasma or urine. nih.govresearchgate.netnih.gov This indicates that the parent compound is either poorly absorbed or, more likely, rapidly and extensively metabolized in the gastrointestinal tract and liver before it can reach systemic circulation. researchgate.netnih.gov
Instead of the genuine compound, it is the metabolites of the caffeoylquinic acids that are found in the bloodstream. nih.govresearchgate.net Studies analyzing the plasma concentration of these metabolites over time have observed a biphasic or double-peak phenomenon in their concentration-time curves. researchgate.netnih.gov This pattern suggests that the metabolites may undergo enterohepatic circulation, a process where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver, thereby prolonging their presence in the body. researchgate.net
Bioavailability Considerations and Metabolite Efficacy
A critical area of ongoing research is to determine whether these metabolites retain the biological activities observed for the parent compound in in vitro studies. nih.gov For instance, while cynarin has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) in cell cultures, it remains unknown if its metabolites—such as caffeic acid, ferulic acid, or their dihydro- derivatives—possess similar efficacy. nih.govresearchgate.net The ultimate in vivo effect is likely the result of additive or synergistic actions of multiple compounds and their metabolites rather than a single molecule. nih.gov
Potential for Drug-Drug Interactions (e.g., Organic Anion Transporters)
There is evidence that cynarin has the potential to induce drug-drug interactions through its effect on specific transport proteins. nih.gov Of particular note is its interaction with organic anion transporters (OATs), which are crucial for the transport of a wide range of drugs and endogenous substances, particularly in the kidneys. nih.gov
A study investigating the inhibitory effects of various natural compounds on human OATs found that cynarin (1,3-dicaffeoylquinic acid) exhibited a marked affinity for human organic anion transporter 1 (hOAT1). nih.gov OAT1 is expressed on the basolateral membrane of renal proximal tubule cells and plays a key role in the secretion of organic anions from the blood into the urine. nih.gov Inhibition of hOAT1 by cynarin could therefore alter the pharmacokinetics of co-administered drugs that are substrates for this transporter, potentially leading to increased plasma concentrations and associated toxicities. nih.gov The potent inhibition observed suggests that this interaction may be clinically relevant. nih.gov
Table 2: Inhibitory Effect of Cynarin on Human Organic Anion Transporter 1 (hOAT1)
| Compound | Transporter | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| 1,3-Dicaffeoylquinic Acid (Cynarin) | hOAT1 | 1.2 ± 0.4 | 1.1 ± 0.2 |
IC50 represents the concentration required to inhibit 50% of the transporter activity. Ki (inhibition constant) is an indicator of inhibitor potency. nih.gov
Advanced Delivery Systems for Enhanced Therapeutic Efficacy
Nanocarrier-Based Delivery Strategies
Nanocarriers, with their ability to encapsulate, protect, and deliver therapeutic agents, have emerged as a significant area of research for improving the delivery of natural compounds like cynarin (B1669657). frontiersin.orgnih.govijpcbs.commdpi.com These systems can enhance the solubility of poorly soluble compounds, improve their stability, prolong their circulation time, and facilitate targeted delivery to specific tissues or cells. nih.gov
Research into nanocarrier-based strategies for compounds found in artichoke, including cynarin, has explored various nanomaterials. For instance, silver nanoparticles (AgNPs) have been investigated as nanocarriers for polyphenols from Cynara scolymus L., demonstrating their potential in delivering these bioactive compounds. nih.gov The focus of nanocarrier systems often lies in enhancing permeability and retention or functionalizing surfaces for targeted delivery. nih.gov
Studies have also explored the "green" synthesis of gold nanocrystals using cynarin in an aqueous solution, highlighting the interaction between cynarin and nanomaterials. acs.org While direct research specifically on cynarin-loaded nanocarriers for targeted therapeutic applications is an evolving field, the broader application of nanocarriers for delivering natural products with similar challenges suggests significant potential. mdpi.com
Liposomal Encapsulation Approaches
Liposomes, self-assembling spherical vesicles composed of lipid bilayers, are well-established nanocarriers known for their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds. dwatrolaboratories.commdpi.com This makes them attractive candidates for improving the delivery and bioavailability of compounds like cynarin. drug-dev.comnih.gov
Liposomal encapsulation can enhance the solubility of hydrophobic drugs, protect them from degradation, prolong their presence in the bloodstream, and facilitate their accumulation in target tissues. drug-dev.comnih.gov While specific detailed research findings on cynarin-loaded liposomes are less extensively documented in the immediate search results compared to other compounds like curcumin, the principles and demonstrated benefits of liposomal delivery for poorly soluble bioactives are highly relevant. mdpi.comnih.govnih.gov
Studies on liposomal formulations for other natural compounds have shown promising results in increasing encapsulation efficiency and improving therapeutic outcomes. For example, curcumin-loaded liposomes have been developed and evaluated for their potential in cancer therapy, demonstrating enhanced encapsulation efficiency and improved cytotoxic effects compared to free curcumin. nih.govnih.gov The encapsulation efficiency of liposomes can be influenced by factors such as the drug-to-lipid ratio and the method of preparation. nih.gov
The challenges in developing liposomal delivery systems include achieving high encapsulation efficiencies and ensuring the stability of the liposomal suspension. researchgate.net However, ongoing research into various loading strategies aims to overcome these limitations. researchgate.net
Novel Formulation Technologies to Optimize Bioavailability
Optimizing the bioavailability of cynarin involves addressing its absorption, distribution, metabolism, and excretion characteristics. Novel formulation technologies aim to enhance solubility, improve permeability across biological membranes, and reduce degradation. drug-dev.comnih.govmdpi.com
Strategies for enhancing the bioavailability of poorly soluble drugs, relevant to compounds like cynarin, include particle size reduction (e.g., micronization and nanosuspension), solid dispersion, complexation with carriers like cyclodextrins or phospholipids (B1166683) (phytosomes), and the use of lipid-based delivery systems such as microemulsions and self-emulsifying drug delivery systems (SEDDS). drug-dev.comglobalresearchonline.netmdpi.comcutm.ac.in
Nanosuspensions, for instance, are sub-micron colloidal dispersions of drug particles stabilized by surfactants, which can lead to an increased dissolution rate due to a larger surface area. cutm.ac.in Solid dispersion techniques involve dispersing drug molecules in an inert hydrophilic carrier to improve dissolution characteristics. globalresearchonline.netcutm.ac.in Complexation with cyclodextrins can enhance the aqueous solubility of lipophilic compounds by forming inclusion complexes. mdpi.commdpi.com
Lipid-based formulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also being explored to improve the solubility and bioavailability of BCS Class II and IV drugs, a classification that often includes poorly soluble natural compounds. ijpcbs.comglobalresearchonline.netmdpi.com These systems can offer advantages such as controlled release and site-specific targeting. ijpcbs.com
The development of novel formulations for natural compounds is a growing area, with research focusing on improving solubility, therapeutic efficacy, stability, and targeted delivery. mdpi.com These advancements hold significant potential for improving the therapeutic application of cynarin.
Future Research Trajectories and Translational Implications
Elucidation of Specificity in Biological Action
Despite the documented biological activities of cynarin (B1669657), a comprehensive understanding of its specificity in targeting particular pathways and molecules is still evolving. Research indicates that cynarin can influence various cellular processes, such as downregulating inducible nitric oxide synthase (iNOS) expression in human coronary smooth muscle cells and affecting the survival and stress response of different cell types researchgate.nettubitak.gov.trnih.govresearchgate.net. Studies have shown that cynarin inhibits the activation of p38 and NF-κB pathways by inducing the negative regulator mitogen-activated protein kinase phosphatase 3 (MKP-3) in LPS-stimulated endothelial cells, suggesting a mechanism for its anti-inflammatory effects in endothelial inflammation researchgate.net. Furthermore, cynarin has been shown to act on the PKA signaling pathway, influencing glutamate (B1630785) release and decreasing Ca2+ influx through P/Q-type Ca2+ channels in rat cerebral synaptosomes, contributing to a potential neuroprotective effect nih.gov.
However, the extent to which cynarin selectively interacts with specific targets within complex biological systems remains an area requiring deeper investigation. Future studies should employ advanced techniques, such as target identification assays and pathway analysis, to map the precise molecular targets and downstream signaling cascades modulated by cynarin. This will be crucial for defining its therapeutic window and minimizing potential off-target effects. Understanding the specificity of cynarin's action will pave the way for its targeted application in various disease states.
Comprehensive Assessment of Metabolite Activity and Contribution
Currently, it is not definitively known whether these metabolites retain or modify the bioactivity of the parent compound nih.govresearchgate.net. Future research should focus on identifying and quantifying the full spectrum of cynarin metabolites in biological fluids and tissues following administration. Furthermore, in vitro and in vivo studies are necessary to evaluate the individual and combined biological activities of these metabolites. This will help determine whether the observed effects of cynarin are directly mediated by the parent compound or are a result of the activity of its metabolic products. Such research is essential for accurately assessing the therapeutic potential and pharmacokinetics of cynarin.
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic understanding of cynarin's effects, integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is paramount. While individual omics approaches provide valuable data, their integration can reveal novel biological insights that are not discernible from single-omics analysis researchgate.net.
Future research should leverage multi-omics approaches to investigate the global molecular changes induced by cynarin in relevant biological systems. For instance, transcriptomics can identify altered gene expression profiles, proteomics can reveal changes in protein abundance and modification, and metabolomics can map shifts in metabolic pathways. Integrating these datasets can provide a systems-level view of how cynarin interacts with biological networks, offering insights into its mechanisms of action and identifying potential biomarkers of response. This integrated approach is crucial for uncovering the complex interplay between cynarin and cellular processes, moving beyond the study of isolated targets.
Development of Standardized Formulations for Clinical Translation
For cynarin to be successfully translated into clinical applications, the development of standardized formulations is essential. The concentration of bioactive compounds in artichoke extracts, including cynarin, can vary significantly based on factors such as the artichoke variety, growth conditions, and extraction techniques nih.govtjnpr.org. This variability can lead to inconsistencies in biological activity and make it challenging to determine appropriate dosages and predict therapeutic outcomes.
Future research should focus on establishing standardized protocols for the extraction and purification of cynarin to ensure consistent purity and concentration in formulations. This involves optimizing extraction methods, developing robust analytical techniques for quantification, and potentially exploring different delivery systems to enhance bioavailability and stability. Standardized formulations are a prerequisite for conducting reproducible preclinical and clinical studies and ensuring the quality and reliability of cynarin-based products for therapeutic use.
Exploration of Synergistic Effects with Conventional Therapies
Exploring the potential synergistic effects of cynarin with conventional therapies holds significant promise for enhancing treatment efficacy and potentially reducing the required doses of existing drugs, thereby minimizing side effects. Research suggests that plant extracts containing cynarin, alongside other compounds like anthocyanins, may exhibit synergistic effects, such as the combined influence on eNOS and iNOS expression for cardioprotection nih.gov.
Future studies should systematically investigate the synergistic potential of cynarin in combination with standard treatments for various conditions where cynarin has shown promise, such as liver diseases, cardiovascular disorders, and inflammation. This could involve in vitro studies using cell lines, in vivo studies in animal models, and eventually well-designed clinical trials. Identifying beneficial synergistic interactions could lead to the development of novel combination therapies, improving patient outcomes and expanding the therapeutic utility of cynarin.
Q & A
Q. What experimental models are standard for assessing Cynarin's anti-inflammatory effects in preclinical studies?
Methodological Answer: Use dextran sulfate sodium (DSS)-induced colitis models in rodents to evaluate Cynarin’s efficacy in reducing inflammation, as validated by disease activity indices (weight loss, stool consistency, and bleeding). Include control groups treated with standard anti-inflammatory agents (e.g., corticosteroids) for comparison. Measure cytokine levels (e.g., TNF-α, IL-1β) via ELISA to quantify inflammatory responses .
Q. How should researchers determine the optimal dosage of Cynarin for in vitro studies targeting hepatic stellate cell (HSC) activation?
Methodological Answer: Conduct dose-response experiments using HSC lines (e.g., CFSC-8B cells) exposed to PDGF-BB to induce activation. Test Cynarin concentrations (e.g., 10–100 µM) and assess inhibition of α-SMA (a marker of HSC activation) via Western blot. Include positive controls (e.g., PPARγ agonists) and negative controls (untreated cells). Use statistical tools like ANOVA to identify significant dose-dependent effects .
Q. What are the essential components of experimental design for studying Cynarin’s antioxidant properties?
Methodological Answer: Employ assays such as DPPH or FRAP to quantify free radical scavenging activity. Standardize conditions (pH, temperature, incubation time) and replicate experiments ≥3 times. Validate findings with cell-based oxidative stress models (e.g., H2O2-treated hepatocytes) and measure markers like glutathione levels. Ensure blinding during data collection to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in Cynarin’s efficacy across different disease models (e.g., colitis vs. liver fibrosis)?
Methodological Answer: Perform comparative meta-analyses of existing studies to identify model-specific variables (e.g., dosing regimens, administration routes, or genetic backgrounds). Use systematic review protocols (e.g., PRISMA guidelines) to assess bias and heterogeneity. Replicate key experiments in parallel models, controlling for pharmacokinetic differences (e.g., bioavailability via HPLC analysis) .
Q. What methodologies validate the involvement of STAT3/NF-κB and ERK/AKT pathways in Cynarin’s mechanism of action?
Methodological Answer: Combine pharmacological inhibition (e.g., STAT3 inhibitors) with genetic approaches (siRNA knockdown) in target cells. Use phospho-specific antibodies in Western blotting to assess pathway activation. Cross-validate results with dual-luciferase reporter assays for transcription factor activity. Ensure reproducibility by sharing raw data and analysis scripts in supplementary materials .
Q. How should researchers address variability in Cynarin’s pharmacokinetic profiles between in vitro and in vivo systems?
Methodological Answer: Conduct ADME (absorption, distribution, metabolism, excretion) studies using LC-MS/MS to quantify Cynarin and metabolites in plasma/tissues. Compare in vitro hepatic microsome assays with in vivo pharmacokinetic data. Adjust dosing schedules in animal models based on half-life calculations. Use compartmental modeling (e.g., NONMEM) to predict human-equivalent doses .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Cynarin in complex biological systems?
Methodological Answer: Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Use mixed-effects models to account for inter-individual variability in animal studies. For transcriptomic or proteomic data, employ false discovery rate (FDR) corrections and pathway enrichment analyses (e.g., DAVID, KEGG) .
Q. How can researchers ensure reproducibility when studying Cynarin’s interactions with PPARγ in signaling pathways?
Methodological Answer: Validate PPARγ dependency using CRISPR/Cas9 knockout cell lines and rescue experiments. Include orthogonal assays (e.g., co-immunoprecipitation for protein interactions and RT-qPCR for downstream gene expression). Share detailed protocols for cell culture conditions, antibody validation, and reagent sources in supplementary materials .
Methodological Guidance from Evidence
- Data Contradiction Analysis: Compare results with prior studies by tabulating key parameters (e.g., dosing, model systems) and conducting sensitivity analyses. Discuss discrepancies in the context of methodological differences (e.g., purity of Cynarin batches, assay sensitivity) .
- Systematic Reviews: Follow Cochrane guidelines for literature synthesis, including risk-of-bias assessments and GRADE criteria for evidence quality .
- Experimental Reproducibility: Adhere to Beilstein Journal protocols for documenting methods, compound characterization, and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
